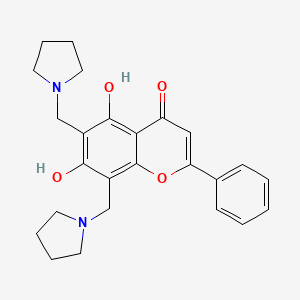

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-20-14-21(17-8-2-1-3-9-17)31-25-19(16-27-12-6-7-13-27)23(29)18(24(30)22(20)25)15-26-10-4-5-11-26/h1-3,8-9,14,29-30H,4-7,10-13,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLIGBOEVUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: Phenylacetic acid, pyrrolidine, and appropriate hydroxylated benzaldehyde.

Condensation Reaction: The initial step involves the condensation of phenylacetic acid with hydroxylated benzaldehyde to form a chalcone intermediate.

Cyclization: The chalcone undergoes cyclization in the presence of a base to form the chromenone core.

Substitution: Pyrrolidine is introduced via nucleophilic substitution at the 6 and 8 positions of the chromenone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The phenyl and pyrrolidinyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various flavonoid derivatives with potential biological activities.

Biology

Antioxidant Activity: Exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

Anti-inflammatory Activity: Reduces inflammation by inhibiting pro-inflammatory enzymes and cytokines.

Medicine

Anticancer Activity: Shows potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects: Protects neurons from damage and may have potential in treating neurodegenerative diseases.

Industry

Pharmaceuticals: Used in the development of new drugs with antioxidant, anti-inflammatory, and anticancer properties.

Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Mechanism: Neutralizes free radicals by donating hydrogen atoms or electrons.

Anti-inflammatory Mechanism: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Anticancer Mechanism: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one stands out due to its unique pyrrolidinyl substitutions, which may enhance its biological activity and specificity compared to other flavonoids.

Biological Activity

5,7-Dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic flavonoid derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes hydroxyl and pyrrolidine groups, which contribute to its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 446.56 g/mol.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties attributed to its hydroxyl groups, which can scavenge free radicals and mitigate oxidative stress. Studies have shown that it effectively reduces oxidative damage in various cellular models.

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been demonstrated to reduce the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory response. For instance, a study highlighted that at a concentration of 100 μg/ml, it achieved over 80% inhibition against COX2 and 5-LOX activities .

3. Anticancer Properties

The compound displays potential anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies suggest that it activates specific signaling pathways associated with cell death and inhibits tumor growth.

4. Neuroprotective Effects

Emerging evidence suggests that this flavonoid derivative may offer neuroprotective benefits by modulating neuroinflammatory pathways and reducing neuronal cell death associated with diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups on the compound facilitate the donation of electrons to free radicals, thus neutralizing them.

- Inhibition of Pro-inflammatory Pathways : The compound modulates pathways such as NF-kB and inhibits the expression of inflammatory mediators like TNF-alpha.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one | Lacks pyrrolidine groups | Moderate antioxidant activity |

| 6,8-Dimethyl-5,7-dihydroxy-2-phenyl-4H-chromen-4-one | Contains methyl groups instead of pyrrolidine | Lower bioavailability |

| 5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-chromen-4-one | Similar chromenone structure | High anti-inflammatory activity |

The unique presence of pyrrolidine groups in this compound enhances its solubility and bioavailability compared to similar compounds.

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of this compound extracted from BRG leaves, it was found to significantly inhibit COX2 and TNF-alpha production at concentrations as low as 10 μg/ml . This suggests its potential application in treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

A recent study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This was measured through cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Mannich reactions, where pyrrolidine groups are introduced via hydroxymethylation. Key steps include:

- Use of anhydrous potassium carbonate as a base and dimethyl sulfate as an alkylating agent in acetone under reflux (6–8 hours) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

- Yield optimization requires controlled stoichiometry (e.g., 3:1 molar ratio of pyrrolidine to precursor) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for hydroxyl groups at C5 and C7) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 475.2234) .

- Infrared (IR) Spectroscopy : Detects characteristic carbonyl (C=O) stretches near 1650 cm and hydroxyl bands (~3400 cm) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Methodology :

- Antibacterial Assays : Use agar dilution or microbroth dilution methods (e.g., against Staphylococcus aureus and Escherichia coli) with MIC (Minimum Inhibitory Concentration) values calculated .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of pyrrolidinylmethyl substitutions on bioactivity?

- Methodology :

- Synthesize derivatives with varying substituents (e.g., replacing pyrrolidine with piperidine or morpholine) .

- Test derivatives against bacterial panels and cancer cell lines.

- Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronegativity or steric bulk with activity trends .

Q. What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound's tautomeric forms or stereochemistry?

- Methodology :

- X-ray Crystallography : Employ SHELX programs for structure refinement. Key parameters include R-factor (<5%) and residual electron density maps to confirm tautomeric forms (e.g., keto-enol equilibrium) .

- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomerization kinetics in DMSO-d .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina.

- Validate predictions with experimental mutagenesis (e.g., modifying bacterial target enzymes like DNA gyrase) .

- Cross-check with molecular dynamics simulations to assess binding stability over time .

Q. What strategies are effective in elucidating the mechanism of action against bacterial targets?

- Methodology :

- Scanning Electron Microscopy (SEM) : Visualize morphological changes in bacterial membranes post-treatment .

- Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., downregulated efflux pumps) .

Q. How to design experiments to assess the compound's stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.